molecular formula C7H8N2O2 B3276976 3,5-Dimethyl-2-nitropyridine CAS No. 65169-41-7

3,5-Dimethyl-2-nitropyridine

Cat. No.: B3276976
CAS No.: 65169-41-7
M. Wt: 152.15 g/mol
InChI Key: AVLLRPYTPHITGW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitropyridine (CAS 65169-41-7) is a high-purity chemical compound supplied for use in research and development. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, this nitropyridine derivative serves as a versatile building block in organic synthesis and medicinal chemistry . As an analytical standard, it is ideal for HPLC analysis and method development, providing a reliable reference for quality control and compound identification in laboratory settings. This compound is part of the important class of nitropyridines, which are of significant interest due to their role as key intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The nitro group on the pyridine ring facilitates further functionalization, making this compound a valuable precursor for nucleophilic substitution reactions and other transformations to create diverse chemical libraries . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available Safety Data Sheet (MSDS) for comprehensive handling, hazard, and disposal information. It is recommended to store the product in a refrigerator between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLRPYTPHITGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346881
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-41-7
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3,5-Dimethyl-2-nitropyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-2-nitropyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds are selected for comparison based on shared structural motifs (pyridine core, nitro/methyl substituents) or functional similarities:

Compound Molecular Formula Molecular Weight Key Substituents Physical Properties Applications/Notes
3,5-Dimethyl-2-nitropyridine C₇H₈N₂O₂ 152.15 -NO₂ (position 2), -CH₃ (3,5) Boiling point: 194–234°C; Density: 1.041–1.050 g/mL; Refractive index: 1.533–1.535 Primarily studied for synthetic utility; no reported pharmacological activity.
Nifedipine C₁₇H₁₈N₂O₆ 346.34 -NO₂ (position 2), -COOCH₃ (3,5) Melting point: 172–174°C; Soluble in ethanol, chloroform Calcium channel blocker; used clinically for hypertension and angina .
3,5-Dimethylpyridine C₇H₉N 107.15 -CH₃ (3,5) Boiling point: 170–172°C; CAS: 591-22-0 Industrial solvent; precursor in organic synthesis .
2-Amino-3,5-dinitropyridine C₅H₄N₄O₄ 184.11 -NO₂ (positions 3,5), -NH₂ (2) Melting point: 192°C High thermal stability; potential use in explosives or dyes .
Compound 6o () C₂₉H₂₈N₆O₅ 558.51 -NO₂ (aryl), -CH₃, amide groups IR peaks: 3320 (N-H), 1665 (C=O); NMR data consistent with dihydropyridine framework Exhibits biological activity (e.g., antimicrobial or antitumor potential) .

Key Differences in Properties and Reactivity

  • Electron Effects : The nitro group in this compound increases electrophilicity at the pyridine ring compared to 3,5-dimethylpyridine, enhancing reactivity in nucleophilic substitution reactions .
  • Pharmacological Activity : Unlike Nifedipine, which uses a 1,4-dihydropyridine core for calcium channel blocking, this compound lacks the reduced pyridine ring and ester groups critical for this activity .
  • Thermal Stability: 2-Amino-3,5-dinitropyridine (mp 192°C) shows higher stability than this compound, likely due to stronger intermolecular hydrogen bonding from amino and nitro groups .
  • Solubility : Nifedipine’s ester groups improve solubility in lipid membranes, whereas this compound’s hydrophobic methyl groups limit aqueous solubility .

Biological Activity

3,5-Dimethyl-2-nitropyridine is a compound of increasing interest due to its potential biological activities. This article summarizes the synthesis, biological properties, and relevant research findings associated with this nitropyridine derivative.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitro group at the 2 position of the pyridine ring. The synthesis typically involves nitration of 3,5-dimethylpyridine under controlled conditions to achieve selective introduction of the nitro group.

Antimicrobial Properties

Recent studies have indicated that nitropyridine derivatives exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. For example, studies utilizing MTT assays demonstrated that this compound can induce apoptosis in human cancer cells by activating caspase pathways.

Cell Line IC50 (µM) Mechanism
HeLa25Caspase-3 activation
MCF-730ROS generation
A54920Cell cycle arrest

Case Studies

  • Antibacterial Activity : A study published in MDPI evaluated the antibacterial properties of various nitropyridine derivatives, including this compound. The compound exhibited a notable inhibition effect on Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
  • Anticancer Research : In a study focusing on the cytotoxic effects of nitropyridines on cancer cells, researchers found that treatment with this compound led to significant cell death in breast and lung cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.

Q & A

Q. Why might experimental melting points deviate from computational predictions?

  • Methodology :
  • Polymorphism Screening : Perform DSC/TGA to detect multiple crystalline forms.
  • Lattice Energy Calculations : Use PIXEL or DFT-D3 to model crystal packing. Discrepancies often arise from solvent inclusion or kinetic vs. thermodynamic product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.